

# (S)-Piperazine-2-carboxylic Acid: A Comprehensive Technical Guide for Drug Development

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## Compound of Interest

Compound Name: (S)-Piperazine-2-carboxylic acid

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**(S)-Piperazine-2-carboxylic acid**, a chiral heterocyclic compound, has emerged as a critical building block in modern medicinal chemistry. Its rigid, dissymmetric structure provides a valuable scaffold for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] This technical guide offers an in-depth overview of **(S)-piperazine-2-carboxylic acid**, covering its synthesis, key chemical properties, and diverse applications in drug discovery, with a focus on providing practical data and experimental methodologies for researchers and drug development professionals.

## Core Properties and Significance

**(S)-Piperazine-2-carboxylic acid** (CAS 147650-70-2) is a piperazine derivative with a defined stereocenter at the C-2 position.[1] This specific three-dimensional arrangement is crucial for its utility in creating stereochemically pure drugs, which often exhibit improved efficacy, selectivity, and reduced off-target effects compared to their racemic counterparts.[1] The piperazine motif itself is a well-established pharmacophore, known to impart desirable properties such as aqueous solubility and the ability to serve as a versatile scaffold.[2]

Table 1: Physicochemical Properties of **(S)-Piperazine-2-carboxylic acid**

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[3][4][5]
Molecular Weight	130.15 g/mol	[3][4][5]
Melting Point	243-247 °C (dec.)	[3]
Appearance	White to off-white crystalline solid	
Chirality	(S)-configuration	[3]

## Synthesis of (S)-Piperazine-2-carboxylic Acid

The enantioselective synthesis of **(S)-piperazine-2-carboxylic acid** is a key area of research, with several effective strategies developed to ensure high optical purity. These methods primarily include asymmetric hydrogenation, enzymatic resolution, and biocatalytic kinetic resolution.

### Asymmetric Hydrogenation

A prominent industrial-scale method involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives.[6] This approach utilizes chiral rhodium complexes as catalysts to stereoselectively reduce the pyrazine ring, yielding the desired (S)-enantiomer with high enantiomeric excess (ee).[6]



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Caption: Asymmetric hydrogenation of a pyrazinecarboxylate derivative.

Table 2: Asymmetric Hydrogenation of Pyrazinecarboxylate Derivatives[6]

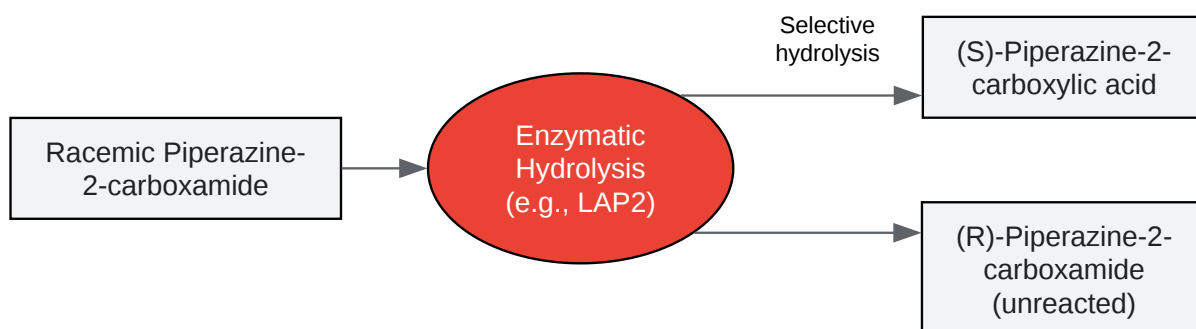
Substrate	Catalyst	Solvent	Temp (°C)	Pressure (bar)	Conversion (%)	ee (%)
tert-Butyl pyrazinecarboxylate	[Rh(cod)Cl] 2 + Chiral Ligand	Methanol	70	50	67	77.6
Pyrazine-2-carboxamide	[Rh(cod)Cl] 2 + Chiral Ligand	Methanol	100	50	85	49

## Biocatalytic and Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative for producing enantiopure **(S)-piperazine-2-carboxylic acid**. These methods typically involve the kinetic resolution of a racemic mixture.

One notable approach employs an aminopeptidase from *Aspergillus oryzae* (LAP2) for the chiral resolution of racemic piperazine-2-carboxamide.[7][8] The enzyme selectively hydrolyzes the (S)-amide to the corresponding carboxylic acid, leaving the (R)-amide unreacted.[7]

Another strategy involves the use of whole bacterial cells. For instance, *Klebsiella terrigena* has been used to produce **(S)-piperazine-2-carboxylic acid** dihydrochloride with high enantiomeric excess.[9][10] Similarly, the enzyme alcalase has been utilized for the kinetic resolution of a protected piperazine-2-carboxylate ester.[10][11][12]



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Caption: Enzymatic resolution of racemic piperazine-2-carboxamide.

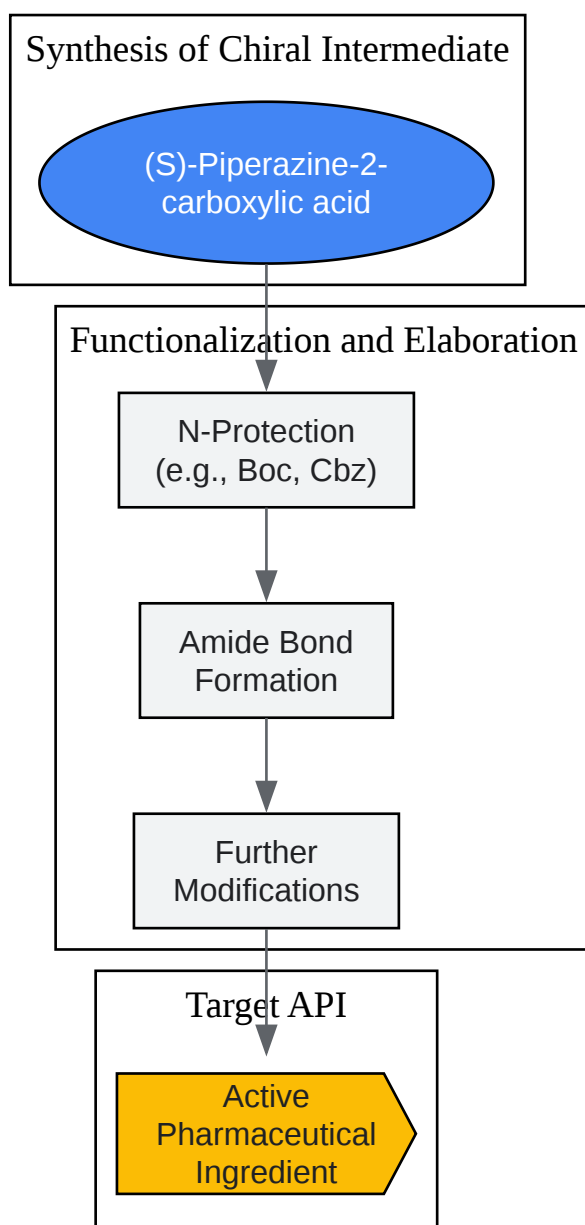
Table 3: Biocatalytic Resolution Methods

Substrate	Biocatalyst	Product	Yield (%)	ee (%)	Reference
(rac)-Piperazine-2-carboxamide	Klebsiella terrigena DSM 9174	(S)-Piperazine-2-carboxylic acid dihydrochloride	41	99.4	<a href="#">[9]</a> <a href="#">[10]</a>
Methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate	Alcalase	(S)-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylic acid	-	>99	<a href="#">[10]</a> <a href="#">[11]</a>
(rac)-Piperazine-2-carboxamide	Aminopeptidase from Aspergillus oryzae (LAP2)	(S)-Piperazine-2-carboxylic acid	~50 (resolution)	excellent	<a href="#">[7]</a>

## Applications in Drug Development

**(S)-Piperazine-2-carboxylic acid** is a valuable intermediate in the synthesis of a wide array of therapeutic agents.[\[1\]](#) Its structural motif is found in drugs targeting various diseases, including infectious diseases, neurological disorders, and metabolic syndromes.[\[1\]](#)

A prominent application is in the development of HIV protease inhibitors.[\[6\]](#) The piperazine moiety can be strategically functionalized to interact with the active site of the enzyme, leading to potent antiviral activity. It is also a precursor for the synthesis of Linvencorvir, an investigational drug for the treatment of Hepatitis B.[\[13\]](#) Furthermore, derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting anticholinesterase activity.[\[14\]](#)



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Caption: General workflow for utilizing **(S)-piperazine-2-carboxylic acid**.

## Key Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of **(S)-piperazine-2-carboxylic acid** in synthesis.

## N-Protection of (S)-Piperazine-2-carboxylic acid with Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)

This protocol describes the protection of both nitrogen atoms of the piperazine ring.

- Materials: **(S)-Piperazine-2-carboxylic acid** dihydrochloride, triethylamine, di-tert-butyl dicarbonate, methanol, water, 1N hydrochloric acid, n-hexane.[\[15\]](#)
- Procedure:
  - A slurry of **(S)-piperazine-2-carboxylic acid** dihydrochloride (91.2 mmol) in methanol (100 ml) is prepared.[\[15\]](#)
  - Triethylamine (273 mmol) is added to the slurry.[\[15\]](#)
  - A solution of di-tert-butyl dicarbonate (229 mmol) in methanol (100 ml) is added dropwise over 20 minutes.[\[15\]](#)
  - The mixture is stirred overnight at 50°C and then evaporated to dryness.[\[15\]](#)
  - The residue is mixed with water (250 ml) and the pH is adjusted to 2 with 1N hydrochloric acid.[\[15\]](#)
  - The product is extracted, and the filtrate is evaporated. n-Hexane is added, and the mixture is cooled to 0°C to precipitate the product.[\[15\]](#)
  - The white, crystalline solid is filtered, washed with n-hexane, and dried.[\[15\]](#)
- Yield: 92%[\[15\]](#)

## Amide Coupling using EDC/HOBt

This is a general procedure for forming an amide bond between a carboxylic acid and the piperazine nitrogen.

- Materials: Carboxylic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0

eq), N-Boc-piperazine (1.1 eq), anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).[16]

- Procedure:
  - Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.[16]
  - Add DIPEA (2.0 eq) and cool the mixture to 0°C.[16]
  - Add EDC (1.2 eq) and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.[16]
  - Add the N-protected piperazine derivative (1.1 eq).[16]
  - Allow the reaction to warm to room temperature and stir for 4-24 hours.[16]
  - Monitor the reaction by TLC or LC-MS.
  - Upon completion, dilute with DCM and wash with saturated aqueous NaHCO<sub>3</sub>, water, and brine.[16]
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.[16]
  - Purify the crude product by flash column chromatography.[16]

## Conclusion

**(S)-Piperazine-2-carboxylic acid** stands out as a premier chiral building block for the pharmaceutical industry. Its defined stereochemistry and the inherent properties of the piperazine ring make it an invaluable tool for constructing novel, enantiomerically pure drug candidates.[1] The development of efficient and scalable synthetic routes, particularly through asymmetric catalysis and biocatalysis, has made this crucial intermediate more accessible, empowering chemists to accelerate their drug discovery pipelines and develop the next generation of life-saving medicines.[1]

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